3-(Dimethylamino)-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide
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Overview
Description
3-(Dimethylamino)-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group, a dimethylfuran moiety, and a hydroxypropylbenzamide backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide typically involves multiple steps. One common approach starts with the preparation of 2,5-dimethylfuran, which is then subjected to a series of reactions to introduce the dimethylamino and hydroxypropylbenzamide groups. The key steps include:
Ring Opening of 2,5-Dimethylfuran: This step involves converting 2,5-dimethylfuran to 2,5-hexanedione through a ring-opening reaction.
Aldol Condensation: The 2,5-hexanedione undergoes aldol condensation with aldehydes to form intermediate compounds.
Hydrogenation-Cyclization: The condensation intermediates are then hydrogenated and cyclized to generate the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of active and selective catalysts is crucial to ensure high yield and purity. The process may also include additional purification steps such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(Dimethylamino)-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: A simpler compound with similar structural features but lacking the dimethylamino and hydroxypropylbenzamide groups.
3-(Aminomethyl)-2,5-dimethylfuran: Another related compound with an aminomethyl group instead of the dimethylamino group.
Uniqueness
3-(Dimethylamino)-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
3-(dimethylamino)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-12-10-16(13(2)23-12)17(21)8-9-19-18(22)14-6-5-7-15(11-14)20(3)4/h5-7,10-11,17,21H,8-9H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEWUBCPJHEGQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C2=CC(=CC=C2)N(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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